molecular formula C16H22N4O4 B11282050 N-(tert-butyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(tert-butyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11282050
M. Wt: 334.37 g/mol
InChI Key: KHAVZDZGLNKFQH-UHFFFAOYSA-N
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Description

2-(5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the methoxy, dimethyl, and acetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-DIMETHOXY-1,4-BENZOQUINONE: A compound with a similar quinone structure, known for its redox properties.

    6-METHOXY-2,3-DIMETHYL-1,4-NAPHTHOQUINONE: Another quinone derivative with potential biological activity.

    2,3-DIMETHYL-5-METHOXY-1,4-BENZOQUINONE:

Uniqueness

What sets 2-(5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE apart is its unique pyrido[2,3-d]pyrimidine core, which provides distinct chemical and biological properties. This core structure can interact with molecular targets in ways that other similar compounds cannot, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

N-tert-butyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C16H22N4O4/c1-9-7-17-13-11(12(9)24-6)14(22)20(15(23)19(13)5)8-10(21)18-16(2,3)4/h7H,8H2,1-6H3,(H,18,21)

InChI Key

KHAVZDZGLNKFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC(C)(C)C

Origin of Product

United States

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